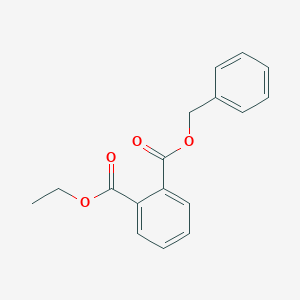
Benzyl ethyl benzene-1,2-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl ethyl benzene-1,2-dicarboxylate is an organic compound that belongs to the class of aromatic esters. It is derived from benzene and contains two ester functional groups attached to the benzene ring. This compound is known for its applications in various fields, including organic synthesis and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Benzyl ethyl benzene-1,2-dicarboxylate can be synthesized through esterification reactions involving benzene-1,2-dicarboxylic acid (phthalic acid) and benzyl alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous esterification processes. The reactants are fed into a reactor where they are heated and mixed with the catalyst. The product is then purified through distillation or crystallization to obtain the pure ester.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzyl ethyl benzene-1,2-dicarboxylic acid.
Reduction: Reduction of the ester groups can yield the corresponding alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products:
Oxidation: Benzyl ethyl benzene-1,2-dicarboxylic acid.
Reduction: Benzyl ethyl benzene-1,2-dimethanol.
Substitution: Various substituted benzyl ethyl benzene-1,2-dicarboxylates depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Benzyl ethyl benzene-1,2-dicarboxylate finds applications in several scientific research areas:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active compounds.
Industry: Utilized as a plasticizer in the production of polymers and as a solvent in various industrial processes.
Wirkmechanismus
The mechanism of action of benzyl ethyl benzene-1,2-dicarboxylate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release the corresponding acids and alcohols, which can then participate in various biochemical pathways. The aromatic ring allows for interactions with enzymes and receptors, potentially leading to biological effects.
Vergleich Mit ähnlichen Verbindungen
Diethyl benzene-1,2-dicarboxylate: Similar in structure but with ethyl groups instead of benzyl and ethyl groups.
Benzyl methyl benzene-1,2-dicarboxylate: Contains a methyl group instead of an ethyl group.
Benzyl benzene-1,2-dicarboxylate: Lacks the additional ethyl group.
Uniqueness: Benzyl ethyl benzene-1,2-dicarboxylate is unique due to the presence of both benzyl and ethyl groups, which can influence its reactivity and interactions with other molecules. This combination of functional groups provides versatility in its applications and potential biological activities.
Eigenschaften
CAS-Nummer |
91034-37-6 |
|---|---|
Molekularformel |
C17H16O4 |
Molekulargewicht |
284.31 g/mol |
IUPAC-Name |
2-O-benzyl 1-O-ethyl benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C17H16O4/c1-2-20-16(18)14-10-6-7-11-15(14)17(19)21-12-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3 |
InChI-Schlüssel |
MYRTXFWZFWIXFR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC=CC=C1C(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















